1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-

Sonogashira coupling OLED intermediates π-extended materials

2-(4-tert-Butylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole (CAS 819863-79-1) is a heterocyclic building block of the 1,3,4-oxadiazole class, featuring a 4-tert-butylphenyl substituent at the 2-position and a 5-iodothiophen-2-yl group at the 5-position. Its molecular formula is C16H15IN2OS (MW 410.27), and it is commercially supplied at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C16H15IN2OS
Molecular Weight 410.3 g/mol
CAS No. 819863-79-1
Cat. No. B12902379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-
CAS819863-79-1
Molecular FormulaC16H15IN2OS
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(S3)I
InChIInChI=1S/C16H15IN2OS/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(20-14)12-8-9-13(17)21-12/h4-9H,1-3H3
InChIKeyJAQCJFFBYFARLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)- (CAS 819863-79-1): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-tert-Butylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole (CAS 819863-79-1) is a heterocyclic building block of the 1,3,4-oxadiazole class, featuring a 4-tert-butylphenyl substituent at the 2-position and a 5-iodothiophen-2-yl group at the 5-position [1]. Its molecular formula is C16H15IN2OS (MW 410.27), and it is commercially supplied at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound serves as a key synthetic intermediate for constructing π-extended oxadiazole-based materials via Sonogashira and other palladium-catalyzed cross-coupling reactions, owing to the reactive iodo substituent on the thiophene ring [1].

Why 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)- Cannot Be Interchanged with Generic Oxadiazole Building Blocks


The combination of the iodo-thienyl coupling handle, the tert-butylphenyl solubilizing group, and the electron-transporting 1,3,4-oxadiazole core is specifically engineered for constructing solution-processable, π-extended optoelectronic materials [1]. Replacing the iodo-thiophene with a bromo-thiophene or a non-halogenated thienyl analog fundamentally alters cross-coupling reactivity: the iodo substituent undergoes oxidative addition to Pd(0) significantly faster than bromo or chloro analogs, enabling milder reaction conditions and higher coupling yields [2]. Substituting the thienyl ring with a phenyl ring eliminates the characteristic red-shift in the lowest-energy absorption and emission bands that is critical for tuning OLED emission colors [1]. The following quantitative evidence demonstrates why this specific compound cannot be generically substituted.

Quantitative Differentiation Evidence for 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)- Versus Closest Analogs


Sonogashira Cross-Coupling: Iodo-Thienyl Oxadiazole Enables Ethynyl Derivative Synthesis at 13% Overall Yield Across a Five-Step Sequence

In the Hughes et al. (2004) study, 2-(4-tert-butylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole (compound 3) was synthesized via lithiation/electrophilic iodination of a thienyl-oxadiazole precursor and subsequently converted to the terminal ethynylthienyl derivative (compound 13) through a five-step sequence with 13% overall yield [1]. The analogous bromo-thiophene building block, 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole, yields Suzuki coupling products at 58–78% under Pd-catalyzed conditions [2], but these bromo-substrates generally require harsher conditions (higher temperatures, stronger bases) compared to iodo-substrates, for which the relative rate of oxidative addition to Pd(0) follows the established order: Ar-I > Ar-Br >> Ar-Cl [3].

Sonogashira coupling OLED intermediates π-extended materials

Thienyl-for-Phenyl Substitution Produces a Red-Shift in Lowest-Energy Absorption and Emission Bands for OLED Color Tuning

The Hughes et al. (2004) study directly established that replacement of the phenyl ring in the 2,5-diphenyl-1,3,4-oxadiazole series (compounds 2a–g) with a thienyl ring—yielding the 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole series (compounds 14a–g)—leads to a red-shift in the lowest-energy band in both absorption and emission spectra [1]. The X-ray crystal structures of compounds 2d, 2g, 5, and 14d·CHCl3 confirm that the molecular architectures remain approximately planar, but with substantial conformational differences that influence the photophysical output [1]. This red-shift is a critical design parameter for tuning OLED emission colors without altering the core oxadiazole electron-transport functionality.

Photoluminescence UV-Vis spectroscopy OLED chromophore design

Computed LogP of 5.1 Confers Solubility Advantage for Solution-Processed OLED Fabrication Versus Non-Alkylated Oxadiazole Analogs

The computed octanol-water partition coefficient (LogP) for 2-(4-tert-butylphenyl)-5-(5-iodothiophen-2-yl)-1,3,4-oxadiazole is 5.1, with a topological polar surface area of 67.2 Ų and three rotatable bonds [1]. In contrast, the unsubstituted 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole core (lacking the tert-butyl group) has a molecular weight of 228.27 g/mol and a lower computed LogP (estimated ~3.0 based on scaffold analysis) . The tert-butylphenyl substituent increases lipophilicity, which directly enhances solubility in common organic solvents (toluene, THF, chlorobenzene) used for spin-coating and inkjet printing of OLED layers.

Solubility Solution processing OLED fabrication

Commercial Availability at 97% Purity with Multi-Method Batch QC: NMR, HPLC, and GC Documentation

The target compound is commercially supplied by Bidepharm at a standard purity of 97%, with batch-specific quality control data including NMR, HPLC, and GC analyses . This level of purity documentation is comparable to, or exceeds, the typical 95% purity offered for many generic oxadiazole building blocks such as 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole, which is commonly listed at 95% purity without explicit multi-method QC certification [1].

Quality control Purity Procurement specifications

Highest-Value Application Scenarios for 1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)- Based on Quantitative Differentiation Evidence


Synthesis of Ethynyl-Extended Oxadiazole Chromophores for Solution-Processed OLED Emitters

The iodo-thienyl substituent enables Sonogashira cross-coupling with terminal alkynes to generate ethynyl-extended π-conjugated systems directly from this building block [1]. The resulting thienyl-oxadiazole products exhibit red-shifted absorption and emission bands compared to phenyl-oxadiazole analogs, facilitating the design of green-to-red OLED emitters without additional chromophore modification [1]. The tert-butylphenyl group ensures adequate solubility for spin-coating or inkjet printing of the final materials [1].

Building Block for Donor-Acceptor (D-A) Organic Semiconductors via Sequential Palladium-Catalyzed Couplings

The combination of the electron-deficient 1,3,4-oxadiazole core (acceptor) and the electron-rich thiophene ring (donor) creates an intrinsic D-A architecture [1]. The iodo substituent serves as the first coupling point for attaching additional donor or acceptor moieties via Sonogashira, Suzuki, or Heck reactions, with the superior reactivity of aryl iodides over bromides enabling milder, more selective sequential couplings [2]. This is critical for constructing well-defined D-A-D or A-D-A architectures for organic photovoltaics and OFETs.

Reference Standard for Thienyl-Oxadiazole Material Libraries in Optoelectronic Structure-Property Relationship Studies

The compound is a documented intermediate in the Hughes et al. (2004) study that systematically correlated the replacement of phenyl with thienyl rings to photophysical property changes [1]. Its well-characterized structure (X-ray crystal structure data available for downstream derivatives 2d, 2g, 5, and 14d·CHCl3) [1] and the availability of 97% purity with batch QC make it suitable as a calibration standard or starting point for generating structurally diverse oxadiazole-thiophene libraries for SAR studies.

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